molecular formula C15H18O4 B14023204 Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate CAS No. 92582-06-4

Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate

Cat. No.: B14023204
CAS No.: 92582-06-4
M. Wt: 262.30 g/mol
InChI Key: RVJZUUGBJKERTK-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate (CAS 92582-06-4) is a cyclohexane-1-carboxylate derivative with the molecular formula C15H18O4 and a molecular weight of 262.30 g/mol . This compound belongs to the class of cyclohexanedicarboxylates, which are recognized as versatile intermediates in organic synthesis due to their multiple functionalities, including keto, hydroxy, and ester groups . These structural features make such compounds valuable building blocks for the construction of various carbo- and heterocyclic compounds . Researchers are interested in cyclohexanedicarboxylates for their complex stereochemistry and conformational flexibilities, which are often investigated using techniques like X-ray crystallography and NMR spectroscopy to determine precise geometrical information . The compound is characterized by specific structural identifiers, including its SMILES notation (C1=CC=CC=C1C2(O)C(CCC(C(OCC)=O)C2)=O) and InChIKey (RVJZUUGBJKERTK-UHFFFAOYSA-N) . According to calculated properties, it has a density of approximately 1.211 g/cm³ and a flash point of around 152.9°C . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

92582-06-4

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate

InChI

InChI=1S/C15H18O4/c1-2-19-14(17)11-8-9-13(16)15(18,10-11)12-6-4-3-5-7-12/h3-7,11,18H,2,8-10H2,1H3

InChI Key

RVJZUUGBJKERTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(=O)C(C1)(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl 3-Oxo-3-phenylpropanoate

Reaction Pathway :
Ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate) undergoes cyclization under basic conditions to form the cyclohexane ring. A representative method involves:

  • Reactants : Ethyl benzoylacetate, guanidine carbonate
  • Solvents : Ethanol/toluene mixture
  • Conditions : Reflux (1 h), followed by neutralization with HCl.

Key Data :

Yield Temperature Time Key Steps
86% 45–100°C 24 h Distillation of solvent, neutralization, recrystallization

This method emphasizes the role of guanidine carbonate as a cyclizing agent, facilitating intramolecular aldol condensation to form the six-membered ring.

Halogen-Mediated Cyclization

Procedure :
Ethyl benzoylacetate reacts with 4-(bromomethyl)benzenesulfonamides in dimethyl sulfoxide (DMSO) with cesium carbonate as a base:

  • Catalyst : Cs₂CO₃
  • Additive : Potassium iodide (KI)
  • Workup : Extraction with ethyl acetate, acid washing, and silica gel purification.

Advantages :

  • High functional group tolerance.
  • Yields functionalized cyclohexane derivatives with sulfonamide groups.

Thermal Cyclization with Phenolic Derivatives

Example :
Heating ethyl benzoylacetate with 3-dimethylaminophenol at 180°C for 24 hours induces cyclization:

  • Product : A fused bicyclic structure (confirmed by NMR).
  • Yield : 51% after column chromatography.

Mechanistic Insight :
Thermal conditions promote keto-enol tautomerization, enabling nucleophilic attack and ring closure.

Oxidative Coupling Approaches

TBHP/NIS System :
A oxidative coupling strategy uses:

Applications :
Suitable for introducing iodine substituents on the cyclohexane ring, enhancing downstream derivatization potential.

Comparative Analysis of Methods

Method Yield Key Advantage Limitation
Cyclocondensation 86% High yield, simple workup Requires toxic PCl₃ for chlorination
Halogen-Mediated N/A Functional-group diversity Low atom economy
Thermal Cyclization 51% Solvent-free conditions Long reaction time (24 h)
Oxidative Coupling 80% Introduces halogens for further reactions Requires inert atmosphere

Scientific Research Applications

Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the hydroxy and keto groups allows it to participate in hydrogen bonding and other interactions that can influence its activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their differences are summarized in Table 1.

Table 1: Structural Comparison of Ethyl 3-Hydroxy-4-Oxo-3-Phenylcyclohexane-1-Carboxylate with Analogs

Compound Name CAS No. Substituents (Positions) Key Differences Similarity Score*
This compound - 3-OH, 4-O, 3-Ph Reference compound -
Ethyl 3-oxocyclohexane-1-carboxylate 33668-25-6 3-O Lacks 3-OH and 3-Ph; simpler substitution 0.93
Ethyl 4-oxocyclohexanecarboxylate 17159-79-4 4-O Lacks 3-OH and 3-Ph; ketone at position 4 0.93
Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate 56020-69-0 3-Me, 4-O Methyl instead of 3-OH/Ph; altered sterics -
Ethyl 6-methyl-2-oxo-3-cyclohexene-1-carboxylate - 6-Me, 2-O, cyclohexene ring Unsaturated ring; ketone at position 2 -
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate - 6-Cl-Ph, 4-F-Ph, 2-O, cyclohexene Unsaturated ring; halogenated aryl groups -

*Similarity scores from reflect Tanimoto coefficients based on structural fingerprints.

Key Observations:
  • Functional Group Diversity: The target compound’s 3-hydroxy and 3-phenyl groups distinguish it from simpler analogs like Ethyl 3-oxocyclohexane-1-carboxylate, which lack these substituents.
  • Ring Saturation : Cyclohexene derivatives (e.g., and ) exhibit unsaturated rings, increasing reactivity toward electrophilic addition compared to the saturated cyclohexane core of the target compound .
  • Halogen vs. Phenyl Substitution: Analogs with halogenated aryl groups (e.g., 4-chlorophenyl in ) may show altered electronic properties and bioactivity compared to the non-halogenated phenyl group in the target compound .

Physicochemical Properties

Substituents significantly influence melting points, solubility, and stability:

  • Hydrogen Bonding: The 3-hydroxy group in the target compound increases polarity and water solubility relative to non-hydroxylated analogs like Ethyl 4-oxocyclohexanecarboxylate .
  • Ring Puckering : Crystal structures of cyclohexene derivatives () reveal puckering conformations (envelope, screw-boat, half-chair) influenced by substituents. The target compound’s saturated ring likely adopts a chair or twist-boat conformation, as predicted by Cremer-Pople parameters .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) is expected for the ester and ketone groups. The hydroxyl group would show a broad O-H stretch (~3200–3500 cm⁻¹) .
  • NMR : The 3-phenyl group would produce aromatic protons (δ 7.2–7.5 ppm), while the hydroxyl proton may appear as a singlet (δ 1.5–5.0 ppm, depending on hydrogen bonding) .

Biological Activity

Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate, with the CAS number 92582-06-4, is a cyclohexanecarboxylic acid derivative known for its potential biological activities. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC15H18O4
Molecular Weight262.301 g/mol
Density1.21 g/cm³
Boiling Point414.7 °C
Flash Point152.9 °C
LogP1.8065
Polar Surface Area63.6 Ų

Biological Activity

The biological activity of this compound has been studied in various contexts, including its potential as an anti-inflammatory and analgesic agent. The compound's structure suggests it may interact with specific biological targets, such as enzymes involved in metabolic pathways.

Preliminary studies indicate that this compound may exert its effects through modulation of sigma receptors, which are implicated in various physiological processes including pain perception and neuroprotection . Sigma receptors act as chaperone proteins and are involved in calcium signaling and mitochondrial regulation, which could relate to the compound's therapeutic potential.

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    Research has shown that derivatives similar to this compound exhibit significant anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when treated with compounds of similar structure .
  • Cognitive Enhancement :
    A study on novel psychoactive substances highlighted the potential cognitive-enhancing effects of compounds structurally related to this compound, suggesting a role in modulating neurotransmitter systems .
  • Cytochrome P450 Interaction :
    Investigations into cytochrome P450 enzymes revealed that compounds like this compound may serve as substrates or inhibitors for these enzymes, impacting drug metabolism and efficacy .

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